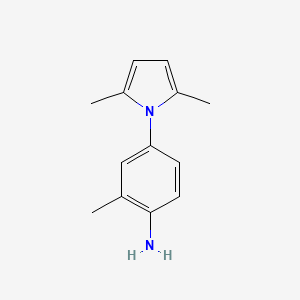

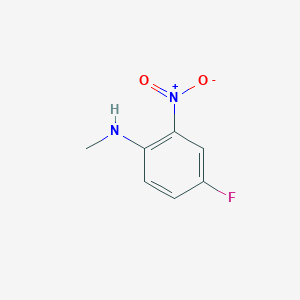

![molecular formula C7H13N3OS B1305518 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 299937-61-4](/img/structure/B1305518.png)

5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

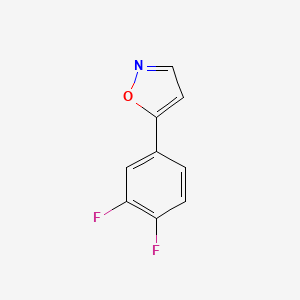

The compound 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This particular derivative is modified with a propoxyethyl group attached to the thiadiazole ring, which could potentially affect its physical, chemical, and biological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and activity of related 1,3,4-thiadiazole derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of thiosemicarbazide with various reagents to form the thiadiazole ring. For example, the synthesis of 5-aryl-2-ethylsulfanyl-[1,3,4]thiadiazolo[3,2,a][1,3,5] triazine-7-selones was achieved through a three-component condensation reaction . Similarly, the synthesis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines involved crystallographic analysis to determine the structure of the synthesized compounds . These methods could be adapted to synthesize the compound of interest by introducing the appropriate propoxyethyl precursor at the relevant step in the synthesis .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of the thiadiazole ring, which can engage in various non-covalent interactions. For instance, crystallographic and QTAIM analysis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines revealed different orientations of the amino group and the importance of N–H⋯N hydrogen bonding . The molecular structure of 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine would likely exhibit similar interactions, with the propoxyethyl group influencing the overall molecular conformation and potential binding interactions.

Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can participate in various chemical reactions, often serving as intermediates for further functionalization. For example, the reaction of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate led to the formation of different heterocyclic derivatives . The propoxyethyl group in the compound of interest may offer additional reactivity, potentially allowing for selective reactions at this site to yield novel derivatives with unique properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure and substituents. For instance, the introduction of an ethylthio group was found to be beneficial for antimicrobial activity . The presence of the propoxyethyl group in 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine would likely affect its solubility, boiling and melting points, and stability. Additionally, the compound's biological activity could be influenced by this substituent, as seen in other studies where structural modifications led to variations in fungicidal and antimicrobial efficacy .

Safety and Hazards

特性

IUPAC Name |

5-(2-propoxyethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3OS/c1-2-4-11-5-3-6-9-10-7(8)12-6/h2-5H2,1H3,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYONJKZIQKEVTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCC1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24779285 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

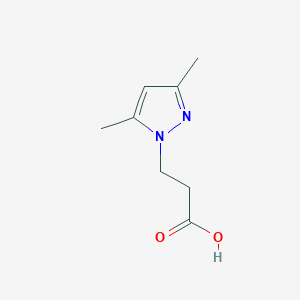

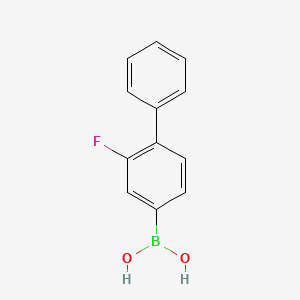

![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)

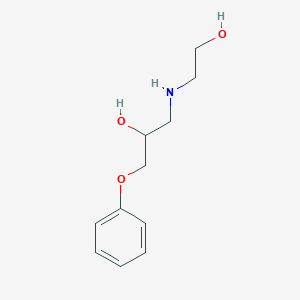

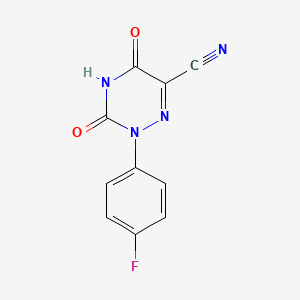

![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)

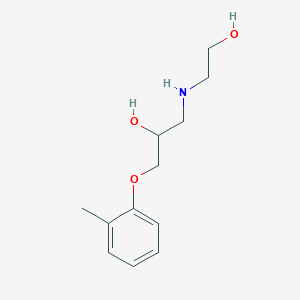

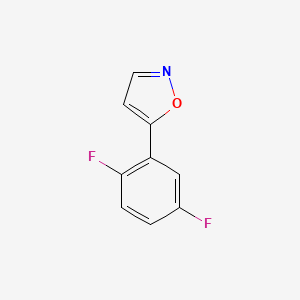

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)

![6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305475.png)